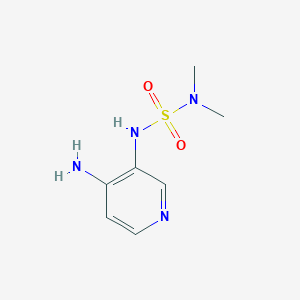
2-Fluoro-L-tyrosine
Overview
Description
2-Fluoro-L-tyrosine is a fluorinated derivative of the amino acid L-tyrosine. It is characterized by the substitution of a hydrogen atom with a fluorine atom at the ortho position of the aromatic ring. This modification imparts unique chemical and biological properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-L-tyrosine can be synthesized using tyrosine phenol-lyase from Citrobacter freundii. The enzyme catalyzes the reaction between 2-fluorophenol, pyruvate, and ammonia to produce this compound . The reaction conditions typically involve maintaining an optimal temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. The use of engineered enzymes, such as tyrosine phenol-lyase, allows for the large-scale synthesis of the compound with high yields and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-L-tyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxygenation by mushroom tyrosinase, which results in the formation of 6-fluoro-L-dopa .
Common Reagents and Conditions:
Oxidation: Mushroom tyrosinase is commonly used for the oxidation of this compound to 6-fluoro-L-dopa.
Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom, which activates the aromatic ring towards electrophilic attack.
Major Products:
6-Fluoro-L-dopa: Formed through the oxygenation of this compound by mushroom tyrosinase.
Fluoride Ion: Released during the enzymatic reactions involving tyrosinase.
Scientific Research Applications
2-Fluoro-L-tyrosine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-L-tyrosine involves its interaction with specific enzymes and proteins. For example, it targets the mitochondrial superoxide dismutase, influencing oxidative stress pathways . The fluorine atom enhances the compound’s stability and bioavailability, allowing it to effectively participate in biochemical reactions.
Comparison with Similar Compounds
3-Fluoro-L-tyrosine: Another fluorinated tyrosine derivative with similar applications but different positional substitution.
6-Fluoro-L-dopa: A fluorinated analogue of L-dopa used in the treatment of Parkinson’s disease.
Uniqueness: 2-Fluoro-L-tyrosine is unique due to its specific fluorine substitution at the ortho position, which imparts distinct chemical reactivity and biological activity compared to other fluorinated tyrosines. Its ability to act as a precursor for various fluorinated compounds and its application in PET imaging highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
(2S)-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJIXBMNLWITCR-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)F)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70997897 | |
| Record name | 2-Fluorotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70997897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7656-31-7 | |
| Record name | 2-Fluorotyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007656317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluorotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70997897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Poly[3-(hexylthio)thiophene-2,5-diyl]](/img/structure/B6291940.png)



![1,4-Dioxa-9-azaspiro[4.5]decan-8-one](/img/structure/B6291989.png)

![Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B6291997.png)






